2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoicacid
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Overview
Description
2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid is an organic compound that features a chlorinated phenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.
Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing continuous flow reactors to ensure efficient mixing and reaction rates.
Catalytic Reduction: Employing catalytic hydrogenation instead of chemical reducing agents to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids or ketones.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s structural properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(pyridin-2-yl)propanoic acid
- 2-(4-Chlorophenyl)-3-(pyridin-4-yl)propanoic acid
- 2-(4-Bromophenyl)-3-(pyridin-3-yl)propanoic acid
Uniqueness
2-(4-Chlorophenyl)-3-(pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both a chlorinated phenyl group and a pyridine ring provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-3-11(4-6-12)13(14(17)18)8-10-2-1-7-16-9-10/h1-7,9,13H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYIMFUQBBHQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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